2,3-Dihydro-1H-inden-5-ylhydrazine

Vue d'ensemble

Description

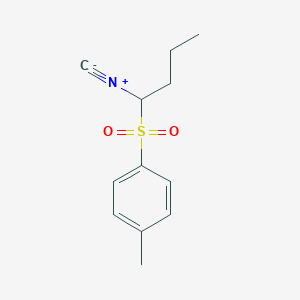

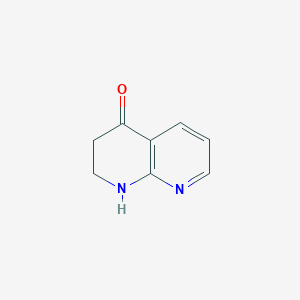

“2,3-Dihydro-1H-inden-5-ylhydrazine” is a chemical compound with the CAS Number: 887593-51-3 . It has a molecular weight of 148.21 .

Molecular Structure Analysis

The InChI code for “2,3-Dihydro-1H-inden-5-ylhydrazine” is1S/C9H12N2/c10-11-9-5-4-7-2-1-3-8(7)6-9/h4-6,11H,1-3,10H2 . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis

“2,3-Dihydro-1H-inden-5-ylhydrazine” is a solid . Its molecular formula isC9H12N2 and it has a molecular weight of 184.67 .

Applications De Recherche Scientifique

Agricultural Chemistry

- Insecticidal Activity: Research has identified compounds that mimic the action of insect growth and developmental hormones, such as the steroidal 20-hydroxyecdysone and the sesquiterpenoid juvenile hormone. Bisacylhydrazines, a category that includes substances related to 2,3-Dihydro-1H-inden-5-ylhydrazine, act as non-steroidal agonists exhibiting selective toxicity to lepidopteran pests, while being safe for beneficial insects. This highlights their potential in developing environmentally friendly insecticides with a specific action mechanism (Dhadialla, Carlson, & Le, 1998).

Organic Synthesis

- Synthesis of pi-Conjugated Structures: The chemical versatility of dihydrazines allows for their use in synthesizing chiral pi-conjugated structures. For example, the dimerization of planarized diamines through oxidative CC- and NN-homocouplings has been achieved, highlighting the role of dihydrazines in crafting complex organic structures with potential applications in materials science and catalysis (Shiraishi, Rajca, Pink, & Rajca, 2005).

Coordination Chemistry

- Ligand for Metal Complexes: Compounds like 1,2,4,5-tetrazines, which share structural similarities with dihydrazines, exhibit unique coordination chemistry, being capable of bridging metal centers. These compounds, rich in nitrogen atoms, facilitate electron and charge transfer phenomena, indicating the utility of dihydrazine derivatives in developing supramolecular materials for electronic applications (Kaim, 2002).

Heterocyclic Chemistry

- Heterocyclic Compound Synthesis: The reaction of cyanoacetylhydrazine with chloroacetyl chloride illustrates the role of hydrazine derivatives in generating pyrazole compounds with anti-tumor activities. This exemplifies the broader utility of dihydrazines in synthesizing heterocyclic compounds with significant biological activities (Mohareb, El-Sayed, & Abdelaziz, 2012).

Photophysics

- pH Sensors: The development of pH-sensitive probes using dihydrazine derivatives has been reported. These compounds exhibit fluorescence changes upon protonation, making them excellent candidates for pH sensors in biological and chemical research (Jiang et al., 2015).

Safety And Hazards

Propriétés

IUPAC Name |

2,3-dihydro-1H-inden-5-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-11-9-5-4-7-2-1-3-8(7)6-9/h4-6,11H,1-3,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZQWYTNGPYDSEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10617128 | |

| Record name | (2,3-Dihydro-1H-inden-5-yl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydro-1H-inden-5-ylhydrazine | |

CAS RN |

887593-51-3 | |

| Record name | (2,3-Dihydro-1H-inden-5-yl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromofuro[3,2-c]pyridin-4-amine](/img/structure/B1603420.png)

![1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone](/img/structure/B1603424.png)

![N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine dihydrochloride](/img/structure/B1603427.png)

![[2-(Tetrahydropyran-4-yloxy)phenyl]methylamine](/img/structure/B1603429.png)

![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B1603436.png)